molecular formula C9H8Cl2N2O B1459906 Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone CAS No. 2203715-95-9

Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone

Cat. No.: B1459906
CAS No.: 2203715-95-9
M. Wt: 231.08 g/mol
InChI Key: HVVWIOGHMNCFFB-UHFFFAOYSA-N
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Description

Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features an azetidine ring linked to a dichloropyridine moiety via a ketone bridge, a structural motif present in various biologically active molecules. The azetidine ring is a valuable saturated heterocycle used to modulate key properties like potency, selectivity, and metabolic stability in drug candidates . The 5,6-dichloropyridin-2-yl group is a halogenated heteroaromatic system that can act as a central core for further functionalization, facilitating the exploration of structure-activity relationships (SAR) . Researchers can utilize this ketone as a critical synthetic intermediate for constructing more complex molecules. Its primary research applications include serving as a precursor in the synthesis of compound libraries for high-throughput screening and the development of potential therapeutic agents. Similar azetidin-1-yl methanone structures have been documented in scientific literature and are available from chemical suppliers for research purposes . This product is intended for use in laboratory research only. This compound is not for diagnostic or therapeutic use, nor for human or animal consumption. Handle with care in a appropriately controlled laboratory environment following all applicable safety protocols.

Properties

IUPAC Name

azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c10-6-2-3-7(12-8(6)11)9(14)13-4-1-5-13/h2-3H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVWIOGHMNCFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=NC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of Azetidine with 5,6-Dichloropyridin-2-carbonyl Chloride

A common and direct approach involves the reaction of azetidine (the amine) with an activated acid derivative of 5,6-dichloropyridin-2-carboxylic acid, typically the corresponding acid chloride.

Procedure:

  • Preparation of 5,6-dichloropyridin-2-carbonyl chloride by treatment of 5,6-dichloropyridin-2-carboxylic acid with thionyl chloride or oxalyl chloride under reflux.
  • Slow addition of azetidine to the acid chloride in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5°C) to control the exothermic reaction.
  • Use of a base (e.g., triethylamine or pyridine) to scavenge HCl generated during the reaction.
  • Stirring at room temperature or slightly elevated temperature to complete acylation.
  • Work-up by aqueous extraction, drying, and purification by crystallization or chromatography.

This method yields the target amide, this compound, with moderate to high yields (typically 60–90%) depending on reaction conditions and purity of starting materials.

Ring-Forming Strategies Incorporating the Dichloropyridinyl Moiety

Though less common for this specific compound, azetidine rings can be formed via ring contraction or cycloaddition methods starting from precursors containing the pyridinyl group:

  • Ring contraction of 2-pyrrolidinones substituted with 5,6-dichloropyridinyl groups under basic conditions (e.g., K2CO3 in MeCN/MeOH) produces azetidines with α-acyl substituents.
  • Photocycloaddition (aza-Paterno-Büchi) reactions of oxime precursors bearing pyridine substituents can yield azetidine rings fused or attached to pyridine derivatives under Ir(III) photocatalysis and blue LED irradiation.

These methods are more complex and less commonly applied for simple amide derivatives but are important for novel azetidine frameworks.

Typical Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Acid chloride formation 5,6-dichloropyridin-2-carboxylic acid + SOCl2/oxalyl chloride, reflux Dry conditions essential to avoid hydrolysis
Acylation of azetidine Azetidine, base (Et3N), solvent (CH2Cl2), 0–25°C, 1–12 h Controlled addition to manage exotherm
Nucleophilic substitution Azetidine, 5,6-dichloropyridin-2-yl mesylate/bromide, base, MeCN/DMF, 50–80°C Requires good leaving group on pyridine ring
Work-up Aqueous extraction, drying (Na2SO4 or MgSO4), evaporation Purification by recrystallization or chromatography

Research Findings and Yield Data

  • Acylation of azetidine with pyridine acid chlorides generally affords yields in the range of 65–85%, depending on purity and reaction time.
  • Use of sodium bicarbonate or potassium carbonate in work-up improves product isolation by neutralizing residual acids.
  • Purification by crystallization from non-polar solvents (e.g., methyl tert-butyl ether) often yields pure crystalline solids.
  • Reaction monitoring by NMR or TLC is standard to assess completion.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range Advantages Limitations
Acylation of Azetidine Azetidine + 5,6-dichloropyridin-2-carbonyl chloride Et3N, CH2Cl2, 0–25°C, 1–12 h 65–85% Direct, high yield, straightforward Requires preparation of acid chloride
Nucleophilic Substitution Azetidine + 5,6-dichloropyridin-2-yl mesylate/bromide Base, MeCN/DMF, 50–80°C 50–75% Allows late-stage modification Needs good leaving group, harsher conditions
Ring Contraction / Cycloaddition 2-pyrrolidinone derivatives or oxime precursors with pyridine groups Base (K2CO3), MeCN/MeOH or Ir photocatalyst, blue LEDs Variable Useful for complex scaffolds More complex, less direct

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Therapeutic Applications

Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone has been investigated primarily for its role as a pharmaceutical agent. Its structure suggests potential activity against various biological targets, particularly in the treatment of cancers and other diseases.

Cancer Treatment

Research indicates that compounds with azetidine structures can serve as effective inhibitors of specific kinases involved in cancer progression. For instance, azetidine derivatives have shown promise as inhibitors of the B-cell lymphoma 6 (BCL6) protein, which is implicated in diffuse large B-cell lymphoma (DLBCL) . The structural modifications of azetidines can enhance their binding affinity to target proteins, leading to improved therapeutic efficacy.

Inflammation and Autoimmune Diseases

The compound's mechanism of action may also extend to inflammatory pathways. As a JAK inhibitor, this compound could potentially be used to treat autoimmune diseases by modulating immune responses . This application is particularly relevant given the increasing incidence of autoimmune disorders globally.

Synthetic Applications

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic chemistry have made it possible to produce this compound with high efficiency.

Synthetic Routes

Several synthetic methodologies have been explored for the preparation of azetidine derivatives:

  • Rearrangement Reactions : Azetidines can be synthesized through rearrangement reactions involving functionalized precursors .
  • Coupling Reactions : The use of coupling agents and specific reaction conditions facilitates the formation of azetidine rings from simpler compounds .

BCL6 Inhibition

In a study focused on optimizing the binding affinity of inhibitors targeting the BCL6 protein, azetidine derivatives were synthesized and evaluated for their potency . The results demonstrated that specific modifications to the azetidine structure significantly enhanced inhibitory activity, leading to compounds with IC50 values in the nanomolar range.

JAK Inhibition

Another case study examined the efficacy of azetidinyl compounds as JAK inhibitors in preclinical models of respiratory diseases . The findings indicated that these compounds could effectively suppress inflammatory cytokine production, providing a basis for further development as therapeutic agents.

Data Tables

Application AreaPotential UseRelevant Studies
Cancer TreatmentBCL6 inhibition
Autoimmune DiseasesJAK inhibition
Synthetic ChemistrySynthesis optimization

Mechanism of Action

The mechanism of action of azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone differ primarily in the position of substituents on the pyridine ring or the type of halogen atoms. Below is a detailed comparison based on available data:

Table 1: Structural and Identifier Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number MDL Number Substituent Positions/Halogens
This compound C₉H₈Cl₂N₂O 231.08 2203715-95-9 MFCD30486350 5,6-Cl; pyridin-2-yl
Azetidin-1-yl-(5,6-dichloropyridin-3-yl)methanone C₉H₈Cl₂N₂O 231.08 749908-73-4 MFCD26395374 5,6-Cl; pyridin-3-yl
Azetidin-1-yl-(4-bromopyridin-2-yl)methanone C₉H₈BrN₂O 255.07 Not provided Not provided 4-Br; pyridin-2-yl

Key Observations :

Positional Isomerism: The first two compounds are structural isomers, differing only in the attachment position of the pyridine ring (2-yl vs. 3-yl).

Halogen Substitution :

  • The third analog replaces chlorine with bromine at the 4-position of the pyridine ring. Bromine’s larger atomic radius and higher polarizability compared to chlorine may enhance hydrophobic interactions in molecular recognition processes but could also reduce solubility in polar solvents .

Synthetic Accessibility :

  • The dichloro-substituted analogs share identical molecular formulas and weights, suggesting similar synthetic pathways. However, regioselective synthesis of pyridine derivatives often requires precise control over reaction conditions to achieve the desired substitution pattern .

Research Implications :

  • Electronic Effects : The electron-withdrawing nature of chlorine atoms in the 5,6-positions likely increases the electrophilicity of the pyridine ring, making it more reactive toward nucleophilic attack compared to the brominated analog.
  • Biological Relevance : While specific biological data are unavailable in the provided evidence, pyridine derivatives with halogen substitutions are frequently explored as kinase inhibitors or antimicrobial agents. The 5,6-dichloro configuration may mimic natural substrates in enzyme-binding pockets .

Biological Activity

Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone, with the CAS number 2203715-95-9, is a compound that has drawn considerable interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring connected to a dichloropyridine moiety , which contributes to its unique chemical properties. Its molecular formula is C9H8Cl2N2OC_9H_8Cl_2N_2O with a molecular weight of 231.08 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing significant inhibition of growth. The specific mechanisms by which it exerts antimicrobial effects include disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For instance, in vitro studies reported that this compound effectively reduced the viability of human cancer cells by targeting specific oncogenic pathways .

The mechanism of action involves interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular responses.
  • Receptor Modulation : It is suggested that this compound can modulate receptor activity, particularly those involved in inflammatory responses .

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds featuring similar structures. For example:

Compound NameBiological ActivityMechanism
Compound AAntimicrobialEnzyme inhibition
Compound BAnticancerApoptosis induction
Azetidin CompoundAntimicrobial & AnticancerEnzyme inhibition & Receptor modulation

This table illustrates how variations in substituents on similar compounds can lead to differences in biological activity and potency.

Case Study 1: Antimicrobial Activity

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli . Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Efficacy

In another study focusing on cancer treatment, this compound was administered to human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability (up to 70%) after 48 hours of treatment at concentrations above 10 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone, and how can reaction efficiency be validated?

  • Methodology : Optimize the nucleophilic substitution between azetidine and 5,6-dichloropyridine-2-carbonyl chloride under anhydrous conditions. Use inert gas (N₂/Ar) to prevent hydrolysis. Validate via HPLC (≥95% purity) and mass spectrometry (MS) for molecular ion confirmation. Monitor intermediates via thin-layer chromatography (TLC) with UV-active visualization .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Methodology : Combine NMR (¹H/¹³C) and FTIR spectroscopy. For ¹H NMR, expect distinct signals for azetidine protons (δ 3.5–4.0 ppm) and pyridine protons (δ 7.5–8.5 ppm). FTIR should show C=O stretching (~1650 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹). Cross-validate with single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for purity. Stability studies under varying temperatures (4°C, 25°C) and humidity (40–80% RH) via accelerated degradation tests. Monitor decomposition products with high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the compound’s molecular conformation?

  • Methodology : Address contradictions (e.g., bond-length variations) by refining SCXRD data with SHELX-97, applying anisotropic displacement parameters. Compare with density functional theory (DFT)-optimized geometries (e.g., Gaussian 16). Validate thermal ellipsoid models against Cambridge Structural Database (CSD) entries for similar methanone derivatives .

Q. What strategies mitigate challenges in biological activity assays due to the compound’s hydrophobicity?

  • Methodology : Improve solubility via co-solvents (DMSO ≤1% v/v) or nanoformulation (liposomes). Validate bioactivity in cell-based assays (e.g., IC₅₀ determination) using serial dilutions. Confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can computational modeling optimize the compound’s pharmacophore for target specificity?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases), prioritizing H-bond interactions with the dichloropyridine moiety. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess binding stability. Compare electrostatic potential maps (MEP) with active site residues .

Q. What experimental designs address conflicting data in structure-activity relationship (SAR) studies?

  • Methodology : Use factorial design (DoE) to isolate variables (e.g., substituent effects on azetidine). Apply multivariate analysis (PLS regression) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. Replicate assays in triplicate with blinded controls to minimize bias .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in crystallographic refinements?

  • Methodology : Adopt SHELXL-2018 for high-resolution refinements (R₁ < 0.05). Deposit raw data in CIF format to the Cambridge Crystallographic Data Centre (CCDC). Cross-check with PLATON for symmetry and ADDSYM for missed space-group transitions .

Q. What protocols validate spectral data against computational predictions?

  • Methodology : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values using linear regression (R² > 0.95). Use ChemDraw or ACD/Labs for δ-value predictions. Discrepancies >0.5 ppm warrant re-evaluation of tautomeric or conformational states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone
Reactant of Route 2
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Azetidin-1-yl-(5,6-dichloropyridin-2-yl)methanone

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